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Benzyl methyl sulfone

Cat. No.: B1582938
CAS No.: 3112-90-1
M. Wt: 170.23 g/mol
InChI Key: BEARMXYKACECDH-UHFFFAOYSA-N
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Description

Significance of Sulfones in Organic Synthesis and Medicinal Chemistry

The sulfone group (R-S(=O)₂-R') is a cornerstone in the fields of organic synthesis and medicinal chemistry due to its unique electronic properties and versatile reactivity. biosynth.comacs.org These compounds are not merely stable end-products but are highly valued as dynamic participants in the construction of complex molecular architectures. acs.org

Sulfones are widely recognized as versatile synthetic intermediates. acs.orgresearchgate.net Their chemical stability allows them to be carried through multi-step syntheses, while their functional group can be transformed under specific conditions. researchgate.net This dual nature makes them invaluable in the strategic planning of complex synthetic routes. The sulfonyl group can act as a temporary modulator of reactivity, enabling a variety of transformations. thieme-connect.com

The sulfone motif is a key structural component in numerous biologically active molecules and pharmaceuticals. acs.orgrsc.org Its presence in a molecule can significantly influence its physical, chemical, and biological properties. namiki-s.co.jp For instance, the well-known anti-cancer agent Rigosertib is a styryl benzyl (B1604629) sulfone, highlighting the importance of this functional group in the development of therapeutic agents. rsc.org The incorporation of a methylsulfone group is a common strategy in drug discovery to enhance properties such as solubility and metabolic stability. namiki-s.co.jp

The sulfonyl group is a powerful electron-withdrawing group. siue.eduwikipedia.org This property is crucial in its role as an activating group, for example, in Michael additions. thieme-connect.com The strong electron-withdrawing nature of the sulfone moiety renders adjacent protons acidic, facilitating their removal and subsequent reactions. siue.eduasccollegekolhar.in

The sulfonyl group can function as an effective leaving group in various chemical reactions. thieme-connect.comwikipedia.org This characteristic is exploited in synthetic chemistry to introduce a sulfone for a specific purpose and then remove it at a later stage. wikipedia.org For instance, in the Julia olefination, the sulfone group is ultimately eliminated to form a carbon-carbon double bond. wikipedia.org The methylsulfone group, in particular, has been utilized as a leaving group in nucleophilic aromatic substitution reactions for the synthesis of polymers. rsc.org

One of the most significant properties of the sulfone group is its ability to stabilize an adjacent carbanion. siue.eduasccollegekolhar.in The negative charge on the carbon atom is effectively delocalized by the strongly electron-withdrawing sulfonyl group. siue.eduasccollegekolhar.in This stabilization facilitates the formation of the carbanion, which can then act as a nucleophile in a wide range of carbon-carbon bond-forming reactions. researchgate.netcdnsciencepub.com Structural studies have shown a significant shortening of the bond between the carbanionic carbon and the sulfur atom, indicating a strong interaction and stabilization. cdnsciencepub.com

Overview of Benzyl Methyl Sulfone's Position in Chemical Literature

This compound, with the chemical formula C₈H₁₀O₂S, is a specific sulfone that has been noted in various areas of chemical research. biosynth.comcymitquimica.com While not as extensively studied as some other sulfones, it serves as a valuable model compound and a synthetic precursor in its own right.

Its synthesis is often achieved through the oxidation of the corresponding benzyl methyl sulfide (B99878) or by the reaction of a benzyl halide with a methylsulfinate salt. thieme-connect.com Several methods for the synthesis of benzylic sulfones, in general, are well-documented in the literature. organic-chemistry.org

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 3112-90-1 biosynth.comchemicalbook.comchemicalbook.com
Molecular Formula C₈H₁₀O₂S biosynth.comcymitquimica.comchemicalbook.com
Molecular Weight 170.23 g/mol biosynth.comcymitquimica.comchemicalbook.com
Melting Point 124 °C biosynth.com
Appearance Solid cymitquimica.com

| InChIKey | BEARMXYKACECDH-UHFFFAOYSA-N | cymitquimica.com |

Research involving this compound and its derivatives has touched upon several key reaction types. For instance, the Ramberg-Bäcklund reaction of α-halobenzyl sulfones, including derivatives of this compound, has been investigated for the synthesis of alkenes. acs.org The protons on the methylene (B1212753) group adjacent to the sulfonyl group in this compound are acidic and can be removed by a strong base to form a carbanion. This carbanion can then be alkylated or acylated, demonstrating the compound's utility in forming new carbon-carbon bonds. acs.org

Furthermore, derivatives of this compound have been explored in the context of medicinal chemistry. Studies on Rigosertib analogues have led to the synthesis and evaluation of novel benzyl naphthyl sulfoxide (B87167) and sulfone derivatives as potential antitumor agents. rsc.org this compound itself has been mentioned as a reagent and solvent in various synthetic preparations, including in the synthesis of CCR5 receptor inhibitors. biosynth.com

Distinct Electronic and Structural Features within the Sulfone Class

The sulfone functional group (R-S(=O)₂-R') is a hexavalent sulfur moiety with two double bonds to oxygen atoms and single bonds to two carbon substituents. wikipedia.org This arrangement results in a tetrahedral geometry around the sulfur atom. The sulfonyl group is highly polar and strongly electron-withdrawing, which are its most defining electronic characteristics. fiveable.me These features are central to the chemical behavior of all sulfones, including this compound.

A paramount feature of the sulfone group is its ability to stabilize an adjacent negative charge. uoguelph.ca This stabilizing effect dramatically increases the acidity of the protons on the α-carbon atoms (the carbons directly attached to the sulfonyl group). uoguelph.ca For instance, the pKa of methane (B114726) is approximately 50, indicating extremely low acidity. In contrast, the introduction of a sulfonyl group, as in dimethyl sulfone, lowers the pKa by about 17 units (in DMSO), demonstrating a significant increase in C-H acidity. uoguelph.ca This acidification is attributed to the powerful inductive effect of the electronegative oxygen atoms and the potential for the negative charge of the resulting carbanion to delocalize onto the sulfonyl group. uoguelph.cacdnsciencepub.com While historically debated, the stabilization mechanism is now largely understood to involve significant charge polarization and n-σ* interactions rather than extensive d-orbital participation. uoguelph.ca

In this compound, the protons of the methylene bridge (-CH₂-) are particularly acidic due to the influence of both the adjacent sulfonyl group and the phenyl ring. Studies on related α-sulfonyl carbanions have shown that upon deprotonation, the carbanionic carbon adopts a planar geometry. cdnsciencepub.com Structural analyses reveal that the carbon-sulfur bond shortens in the anionic state compared to the neutral sulfone, indicating a stronger, more ylid-like interaction. cdnsciencepub.com The configurational stability of α-sulfonyl carbanions is notably higher than that of typical carbanions, a feature that has been exploited in asymmetric synthesis. nih.gov

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 3112-90-1 cas.org
Molecular Formula C₈H₁₀O₂S cas.org
Molecular Weight 170.23 g/mol cas.org
Melting Point 124-127 °C cas.orgbiosynth.com

| SMILES | C(S(C)(=O)=O)C1=CC=CC=C1 cas.org |

The acidifying effect of the sulfonyl group is progressive with the oxidation state of sulfur, as illustrated by comparing the acidity of related sulfur compounds.

Table 2: Comparison of pKa Values for Methane and Simple Sulfur Compounds (in DMSO)

Compound Formula Approximate pKa
Methane CH₄ 50 uoguelph.ca
Dimethyl Sulfide (CH₃)₂S 48 uoguelph.ca
Dimethyl Sulfoxide (CH₃)₂SO 35 uoguelph.ca

Historical Context of Sulfone Reactivity in Organic Synthesis

For many years, the sulfone functional group was largely regarded as a stable and relatively inert entity in organic chemistry. researchgate.net Their primary preparations involve the oxidation of thioethers (sulfides), a process that often proceeds through a sulfoxide intermediate. wikipedia.org This stability meant that for a significant period, sulfones received less attention as reactive intermediates compared to other functional groups like halides. researchgate.net

The perception of sulfones began to shift as synthetic chemists recognized that their inherent stability could be strategically overcome to perform useful transformations. The development of the Ramberg–Bäcklund reaction and the Julia olefination marked a pivotal moment in the history of sulfone chemistry, establishing sulfones as valuable precursors to alkenes. wikipedia.org These reactions capitalized on the sulfonyl group's ability to act as a leaving group (as sulfur dioxide) after facilitating the formation of a key carbanion intermediate. wikipedia.orguoguelph.ca

The historical trajectory of sulfone chemistry is also linked to the broader field of sulfur-containing compounds in medicine. The discovery of the antibacterial properties of sulfonamides in the 1930s, beginning with Prontosil, spurred immense interest in organosulfur chemistry. slideshare.netnih.gov This focus indirectly fostered a deeper exploration of related sulfur functional groups, including sulfones.

In more recent decades, the understanding and application of sulfone reactivity have expanded dramatically. researchgate.net The term "chemical chameleons" has been used to describe sulfones, reflecting their ability to be transformed into anions, cations, or radicals depending on the reaction conditions. researchgate.net Since the early 2000s, a new area of research has emerged focusing on the use of sulfones in transition metal-catalyzed cross-coupling reactions, where the sulfonyl group serves as a leaving group, analogous to a halide. researchgate.net This modern appreciation of sulfones as versatile and pluripotent building blocks in synthesis is a direct evolution from their initial reputation as merely stable end-products. researchgate.net

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Benzyl methyl sulfide
Dibenzyl sulfone
Dimethyl sulfone
Dimethyl sulfoxide
Dimethyl sulfide
Diphenyl sulfone
Isopropyl mesityl sulfone
Methane
Methyl phenyl sulfone
Prontosil
Sulfur dioxide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O2S B1582938 Benzyl methyl sulfone CAS No. 3112-90-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methylsulfonylmethylbenzene
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InChI

InChI=1S/C8H10O2S/c1-11(9,10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEARMXYKACECDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20185060
Record name alpha-(Methylsulphonyl)toluene
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Molecular Weight

170.23 g/mol
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CAS No.

3112-90-1
Record name [(Methylsulfonyl)methyl]benzene
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Record name Benzyl methyl sulfone
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Synthetic Methodologies and Strategies for Benzyl Methyl Sulfone and Analogues

Direct Synthesis Approaches

Direct synthesis methods offer an efficient route to benzyl (B1604629) methyl sulfones by forming the crucial carbon-sulfur bond or by oxidizing a precursor sulfide (B99878). These approaches are valued for their atom economy and procedural simplicity.

A prominent method for synthesizing aryl methylsulfones involves the direct condensation of sodium methyl sulfinates with benzyl alcohols. This reaction is typically facilitated by a catalyst in an acidic medium.

The use of boron trifluoride etherate (BF3.OEt2) as a Lewis acid catalyst is effective in promoting the reaction between benzyl alcohols and sodium methyl sulfinates. researchgate.netsioc-journal.cn This catalyst facilitates the formation of a carbocation intermediate from the alcohol, which is then attacked by the sulfinate nucleophile. researchgate.net The reaction is particularly efficient when conducted in an acetic acid medium, which acts as a protic solvent that can support the ionization of the benzyl alcohol. researchgate.net

The choice of solvent significantly impacts the yield of the condensation reaction. Studies have shown that protic solvents are more favorable for this transformation. researchgate.net When various solvents were tested, acetic acid provided the best yields, ranging from 80% to 92%. researchgate.net In contrast, other solvents resulted in yields below 50%. researchgate.net The superior performance of acetic acid suggests that the reaction environment plays a crucial role in facilitating the synthesis.

The reaction mechanism for the condensation of benzyl alcohol with sodium methyl sulfinate can proceed via either an SN1 or SN2 pathway. libretexts.orgorganic-chemistry.org

SN1 Mechanism: This pathway involves a two-step process where the leaving group (hydroxyl group, activated by the Lewis acid) departs first to form a stable benzylic carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com This carbocation is planar, and the sulfinate nucleophile can attack from either face. organic-chemistry.org The stability of the tertiary benzylic carbocation favors the SN1 mechanism. libretexts.org The rate of this reaction is dependent only on the concentration of the substrate (benzyl alcohol). masterorganicchemistry.com

SN2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. organic-chemistry.orgyoutube.com This pathway is favored for methyl and primary electrophiles and is sensitive to steric hindrance. libretexts.org

Given that benzyl alcohol can form a relatively stable carbocation and the reaction is favored in polar protic solvents like acetic acid which stabilize such intermediates, the SN1 pathway is highly probable. libretexts.orgorganic-chemistry.org

The optimization of reaction conditions is critical for maximizing the yield of benzyl methyl sulfone. A key parameter is the concentration of the BF3.OEt2 catalyst. researchgate.net Research on the synthesis of aryl methylsulfones from benzyl alcohol and sodium methyl sulfinates demonstrated that varying the equivalents of BF3.OEt2 had a significant impact on the product yield. The optimal amount of catalyst was found to be crucial for achieving high efficiency. researchgate.net

Table 1: Effect of BF3.OEt2 Concentration on Yield
EntryEquivalents of BF3.OEt2Yield (%)
10.215
20.545
31.080
41.592
52.092

Data sourced from a study on the synthesis of aryl methylsulfones. researchgate.net The reaction was conducted with benzyl alcohol and sodium methyl sulfinate in acetic acid.

As shown in the table, the yield increases significantly with the amount of catalyst, reaching a maximum of 92% with 1.5 to 2.0 equivalents of BF3.OEt2. researchgate.net

An alternative direct approach to this compound is the oxidation of the corresponding sulfide, benzyl methyl sulfide. This method is a common and practical way to access sulfones, leveraging the multiple oxidation states of sulfur.

A practical and environmentally friendly method for the oxidation of sulfides to sulfones involves the in-situ generation of chlorine dioxide from sodium chlorite (B76162) (NaClO2) and hydrochloric acid (HCl) in organic solvents. mdpi.comnih.govresearchgate.net This method is compatible with a wide range of substrates, including aryl, alkyl, and benzyl sulfides. mdpi.comnih.govfao.org The reaction demonstrates high selectivity for the formation of sulfones, overcoming challenges such as substrate solubility that can be associated with aqueous oxidants. mdpi.comresearchgate.net While the method is effective for many sulfides, with yields up to 96% for diphenyl sulfide, benzyl-substituted sulfides have shown reduced reactivity. mdpi.com In a substrate scope evaluation, the oxidation of benzyl methyl sulfide using this method in ethyl acetate (B1210297) resulted in a 7% yield of this compound. mdpi.com

Table 2: Substrate Scope for Sulfide Oxidation Using NaClO2/HCl in Ethyl Acetate
EntrySubstrateProductYield (%)
1Diphenyl sulfideDiphenyl sulfone96
2Dibenzyl sulfideDibenzyl sulfone7
3Benzyl methyl sulfideThis compound7
4DibenzothiopheneDibenzothiophene-S,S-dioxide70

Data sourced from a study on sulfide oxidation using sodium chlorite. mdpi.com

Oxidation of Benzyl Methyl Sulfides

Photoinduced One-Electron Oxidation Mechanisms

The synthesis of sulfones from sulfides can be achieved through photoinduced one-electron oxidation mechanisms. This process is initiated by the absorption of light by a photosensitizer, which then abstracts an electron from the sulfide to form a sulfide radical cation. The subsequent reactions of this intermediate are crucial in determining the final product distribution.

Role of Sulfide Radical Cations and Dimeric Forms

The photo-oxidation of benzyl methyl sulfide and its analogues in the presence of a photosensitizer like N-methoxyphenanthridinium hexafluorophosphate (B91526) in acetonitrile (B52724) occurs through an electron transfer process. nih.gov Laser flash photolysis studies have provided evidence for the efficient formation of sulfide radical cations. nih.gov These highly reactive intermediates can be stabilized through various pathways, one of which is the formation of a dimeric radical cation. nih.gov

In the case of benzyl methyl sulfides, the initially formed sulfide radical cation can react with a neutral sulfide molecule to form a dimeric species, [(4-X-C6H4CH2SCH3)2(•+)], which has been detected spectroscopically with an absorption maximum around 520 nm. nih.gov This dimerization provides a temporary stabilization for the radical cation intermediate before it undergoes further reactions. The stability and reactivity of the monomeric and dimeric radical cations are influenced by the substituents on the benzyl ring, with both charge and spin being delocalized over the phenyl ring and the sulfur atom. nih.gov

The general scheme for the formation of the sulfide radical cation and its dimeric form is presented below:

ReactantIntermediate 1Intermediate 2
Benzyl methyl sulfideMonomeric sulfide radical cationDimeric sulfide radical cation
R-S-CH₃R-S-CH₃(R-S-CH₃)₂

Table 1: Intermediates in the photoinduced one-electron oxidation of benzyl methyl sulfide.

Formation of Thionium (B1214772) Ion Intermediates

Following the formation of the sulfide radical cation, further oxidation and rearrangement can lead to the formation of a thionium ion intermediate. In the photo-oxidation of benzyl methyl sulfides, time-resolved spectroscopic evidence has shown that the absorption band of the dimeric radical cation is replaced over time by a new absorption band at approximately 400-420 nm. nih.gov This new band is attributed to the (α-thio)benzyl cation, which is a type of thionium ion. nih.gov

The formation of this thionium ion is proposed to occur through the oxidation of a benzyl radical, which is formed from the initial sulfide radical cation. nih.gov This pathway highlights the particular stability of this type of carbocation, and its involvement has been invoked in various one-electron oxidation mechanisms of sulfides. nih.gov The thionium ion is a key intermediate that can subsequently react with nucleophiles present in the reaction medium, leading to the final oxidized products.

C-S Coupling Reactions

The formation of this compound and its analogues can also be accomplished through C-S coupling reactions, which involve the creation of a new carbon-sulfur bond. A notable example is the palladium-catalyzed nucleophilic substitution of benzylic carbonates with sodium arenesulfinates.

Palladium-Catalyzed Nucleophilic Substitution of Benzylic Carbonates with Sodium Arenesulfinates

A variety of benzylic sulfones can be synthesized in high yields through a palladium-catalyzed reaction between benzylic carbonates and sodium arenesulfinates. organic-chemistry.org This reaction typically employs a palladium complex generated in situ, for example from [Pd(η³-C₃H₅)Cl]₂ and a phosphine (B1218219) ligand such as bis(2-diphenylphosphinophenyl)ether (B61511) (DPEphos). organic-chemistry.org The reaction is generally carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, around 80°C. organic-chemistry.org This method is effective for both electron-rich and electron-poor benzylic carbonates. rsc.org

Substrate 1Substrate 2Catalyst SystemProduct
Benzylic CarbonateSodium Arenesulfinate[Pd(η³-C₃H₅)Cl]₂ / DPEphosBenzylic Sulfone
R-CH₂-OCO₂R'R''-SO₂NaPd(0) complexR-CH₂-SO₂-R''

Table 2: Palladium-catalyzed synthesis of benzylic sulfones.

Formation of (η³-Benzyl)palladium Intermediate

The mechanism of this palladium-catalyzed C-S coupling reaction proceeds through the formation of a key intermediate, the (η³-benzyl)palladium complex. The catalytic cycle is initiated by the oxidative addition of the benzylic carbonate to a palladium(0) species. This step results in the formation of a cationic (η³-benzyl)palladium(II) intermediate. The formation of this π-benzyl complex is a crucial step as it activates the benzylic position for subsequent nucleophilic attack.

Nickel-Catalyzed Reductive Coupling of Allyl/Benzyl Bromides with Thiosulfonates

A novel strategy for the simultaneous synthesis of sulfones and sulfides/selenides involves a synergistic approach combining nickel-catalyzed reductive coupling and SN2 reactions. organic-chemistry.org This method utilizes allyl or benzyl bromides with thiosulfonates or selenosulfonates under mild conditions, demonstrating high atom and step economy. organic-chemistry.org The reaction is catalyzed by a nickel complex and uses manganese as a reductant. The process is notable for its broad functional group compatibility and high yields. organic-chemistry.org

Optimization of the reaction conditions found that using 1,10-phenanthroline (B135089) as a ligand significantly improves the yield. organic-chemistry.org The proposed mechanism involves a nickel catalytic cycle with radical intermediates. organic-chemistry.org This method is scalable, maintaining high yields in gram-scale reactions, which underscores its practical utility in synthetic chemistry. organic-chemistry.org

Table 1: Selected Examples of Nickel-Catalyzed Reductive Coupling

Benzyl Bromide Derivative Thiosulfonate Product Yield (%)
4-MeC₆H₄CH₂Br TolSO₂SPh 4-MeC₆H₄CH₂SO₂Tol 85
4-ClC₆H₄CH₂Br PhSO₂SPh 4-ClC₆H₄CH₂SO₂Ph 82
2-NaphthylCH₂Br MeSO₂SPh 2-NaphthylCH₂SO₂Me 78

Data sourced from representative examples in the cited literature. organic-chemistry.org

Reaction of Grignard Reagents or Organolithium Reagents with SO2-surrogate DABSO

A highly versatile one-pot, three-component synthesis of sulfones utilizes the SO₂-surrogate DABSO (DABCO-bis(sulfur dioxide)). nih.govorganic-chemistry.org This method involves the addition of Grignard or organolithium reagents to DABSO to generate a range of metal sulfinates. These intermediates are then trapped in situ with various carbon electrophiles, such as alkyl, allyl, and benzyl halides, to form the desired sulfone products. nih.govacs.org

This approach avoids the use of gaseous sulfur dioxide and is compatible with a wide array of organometallic reagents, including alkyl, alkenyl, aryl, and heteroaryl species. acs.org The reaction conditions are generally mild, with optimal yields often achieved with microwave heating. organic-chemistry.org The scope of electrophiles is also broad, encompassing epoxides and (hetero)aryliodonium salts, allowing for the synthesis of functionally diverse sulfones like β-hydroxy sulfones. organic-chemistry.org

Table 2: Synthesis of Benzyl Sulfones using DABSO and Organometallic Reagents

Organometallic Reagent Electrophile Product Yield (%)
n-BuMgCl Benzyl bromide n-Butyl benzyl sulfone 85
PhMgBr Benzyl bromide Phenyl benzyl sulfone 86
VinylMgBr Benzyl bromide Vinyl benzyl sulfone 75

Yields are based on optimized reaction conditions as reported in the literature. acs.org

Dehydroxylative Sulfonylation of Benzylic Alcohols with Sulfinates

A phosphine-promoted dehydroxylative sulfonylation provides a direct route to sulfones from alcohols. organic-chemistry.org This method is particularly effective for activated alcohols like benzylic and allylic alcohols, employing a Ph₃P/ICH₂CH₂I system to facilitate the reaction with various sulfinates. organic-chemistry.org The reaction proceeds rapidly, often within 15 minutes, and provides moderate to high yields with readily available and inexpensive reagents. organic-chemistry.orgcas.cn

This protocol has been extended to less reactive alkyl alcohols by using Ph₂PMe at elevated temperatures. organic-chemistry.org A key advantage of this methodology is its compatibility with a diverse range of sulfonyl groups, including important fluorinated moieties like CF₃SO₂ and HCF₂SO₂, which are of significant interest in medicinal chemistry. organic-chemistry.orgcas.cn Mechanistic studies suggest the reaction proceeds via an SN2 substitution pathway. organic-chemistry.org

Table 3: Dehydroxylative Sulfonylation of Benzylic Alcohols

Benzylic Alcohol Sulfinate Product Yield (%)
Benzyl alcohol Sodium p-toluenesulfinate Benzyl p-tolyl sulfone 92
4-Methoxybenzyl alcohol Sodium methanesulfinate (B1228633) 4-Methoxythis compound 88
1-Phenylethanol Sodium benzenesulfinate 1-Phenylethyl phenyl sulfone 85

Representative yields under optimized conditions. organic-chemistry.orgcas.cn

Photoinduced Iron-Catalytic Decarboxylation of Carboxylic Acids

A novel and environmentally friendly approach to sulfone synthesis involves the photoinduced iron-catalytic decarboxylation of carboxylic acids. organic-chemistry.orgnih.gov This method allows for the direct conversion of carboxylic acids into sulfones in the presence of DABSO and a carbon electrophile. organic-chemistry.orgacs.org The reaction is mediated by visible light and utilizes an inexpensive and non-toxic iron catalyst. organic-chemistry.org

The proposed mechanism involves an iron-catalyzed decarboxylation to generate a carbon radical, followed by radical transfer, single-electron reduction, and nucleophilic attack. organic-chemistry.orgnih.gov This protocol exhibits high efficiency, mild reaction conditions, and a broad tolerance for various functional groups on both the carboxylic acid and the electrophile. organic-chemistry.org

Metalation of Benzyl Methyl Sulfide with n-Butyllithium

The metalation of benzyl methyl sulfide with n-butyllithium in the presence of tetramethylethylenediamine (TMEDA) in hexane (B92381) leads to the formation of the corresponding benzyl anion. researchgate.net This reaction selectively occurs at the benzylic position without causing Wittig rearrangement or cleavage of the thioether. researchgate.net The resulting organolithium species is a versatile intermediate that can react with various electrophiles to introduce functionality at the benzylic carbon, which can then be oxidized to the corresponding sulfone.

Indirect Synthetic Routes and Precursor Transformations

Photochemical Cleavage of Benzylic Sulfonyl Compounds for Sulfone Synthesis

The photolysis of benzylic sulfonyl compounds offers a mild and specific method for the synthesis of other sulfones. cdnsciencepub.comresearchgate.net This process involves the photochemical cleavage of a carbon-sulfur bond, generating benzyl and sulfonyl radicals. cdnsciencepub.com This strategy has been particularly useful in the preparation of sulfones from disulfone precursors (R¹SO₂CHR²SO₂CH₂Ph). researchgate.netcdnsciencepub.com The benzylic sulfonyl group acts as a photolabile protecting group, which can be removed under neutral conditions. cdnsciencepub.com This method is advantageous for synthesizing sulfones with substituents that are sensitive to oxidizing agents. cdnsciencepub.com The photolysis is typically carried out in a solvent like benzene (B151609) or methanol (B129727), leading to high yields of the desired sulfone (R¹SO₂CH₂R²). cdnsciencepub.comresearchgate.net

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
Allyl bromide
Benzyl bromide
Thiosulfonates
Grignard Reagents
Organolithium Reagents
DABSO (DABCO-bis(sulfur dioxide))
Benzylic Alcohols
Sulfinates
Carboxylic Acids
Benzyl methyl sulfide
n-Butyllithium
Benzylic Sulfonyl Compounds
Manganese
1,10-phenanthroline
Metal sulfinates
β-hydroxy sulfones
Ph₃P (Triphenylphosphine)
ICH₂CH₂I (1,2-Diiodoethane)
Ph₂PMe (Methyldiphenylphosphine)
Mechanism Involving Benzyl and Sulfonyl Radicals

The photolysis of benzylic sulfonyl compounds, represented as XSO₂CH₂Ph, results in products that are formed through the chemical reactions of benzyl and sulfonyl (XSO₂•) radicals cdnsciencepub.com. This photochemical cleavage of the carbon-sulfur bond in benzyl sulfones is a general phenomenon cdnsciencepub.com. The process is initiated by the absorption of light by the benzene ring chromophore of the benzylic sulfone cdnsciencepub.com. The resulting excited state undergoes cleavage of the sulfur to benzylic carbon bond, generating a benzyl radical and a sulfonyl radical cdnsciencepub.com. The sulfonyl radical is believed to have the radical site primarily centered on the sulfur atom cdnsciencepub.com.

Preparation of Sulfones from Disulfone Precursors

A synthetic application of the photochemical cleavage of benzylic sulfones is the preparation of sulfones from disulfone precursors cdnsciencepub.com. This method allows for the synthesis of sulfones with the general structure R¹SO₂CH₂R² from precursors having the structure R¹SO₂CHR²SO₂CH₂Ph cdnsciencepub.com. The yields for these photolytic reactions are generally high, around 90% cdnsciencepub.com. This methodology is particularly advantageous for preparing sulfones where one of the substituents is sensitive to oxidizing agents cdnsciencepub.com. The process involves the removal of the benzylic sulfonyl group under mild, neutral, and specific conditions cdnsciencepub.com.

Strain-Release Reagents from Methyl Sulfones

Highly strained bicyclic and tricyclic molecules, often referred to as "strain-release" or "spring-loaded" reagents, are valuable in chemical synthesis due to their ability to undergo ring-opening or ring-expansion reactions, releasing significant strain energy nih.govacs.org. These reagents, such as bicyclo[1.1.0]butanes (BCBs) and bicyclo[2.1.0]pentanes (housanes), can be used to form functionalized cyclobutanes and cyclopentanes nih.govacs.org.

A one-pot procedure has been developed for the synthesis of 1-sulfonylbicyclo[1.1.0]butanes and sulfonyl-substituted housanes from readily available methyl sulfones nih.govacs.org. These sulfonyl-substituted strain-release reagents are notably stable and have broad applications in strain-release cycloalkylation with nucleophiles or radical species, as well as in formal cycloaddition reactions nih.gov. The sulfonyl group in the resulting products can also serve as a functional handle for further chemical modifications nih.gov. This synthetic approach is scalable and can even be adapted to produce highly enantioenriched housanes by using an enantiopure starting material nih.govacs.org.

Manganese-Catalyzed α-Trideuteromethylation of Sulfones

A method for the manganese-catalyzed α-trideuteromethylation of sulfones has been developed, utilizing deuterated methanol (CD₃OD) as the deuterating agent through a deuterium (B1214612) autotransfer strategy thieme-connect.comresearchgate.netscilit.comdntb.gov.ua. This process achieves high efficiency, with yields ranging from 60% to 96%, and deuteration levels up to 99% thieme-connect.comresearchgate.netscilit.comdntb.gov.ua. The reaction is conducted under mild conditions and employs an earth-abundant transition-metal catalyst, making it a practical approach for isotopic labeling thieme-connect.comresearchgate.netscilit.com.

The general procedure involves charging a Schlenk pressure tube with the manganese catalyst, a base such as sodium tert-butoxide, and a solvent like 1,4-dioxane (B91453) in a nitrogen-filled glove box thieme-connect.com. The sulfone substrate and CD₃OD are then added, and the mixture is heated thieme-connect.com. After the reaction is complete, the product is purified by column chromatography thieme-connect.com. For example, the α-trideuteromethylation of (benzylsulfonyl)benzene was achieved with a 90% yield thieme-connect.com.

Table 1: Manganese-Catalyzed α-Trideuteromethylation of (Benzylsulfonyl)benzene

EntrySubstrateDeuterating ReagentCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Deuteration (%)
1(Benzylsulfonyl)benzeneCD₃OD[Mn] (1.0 mol%)NaOtBu (50 mol%)1,4-dioxane1201290>99

Palladium-Catalyzed Desulfonative Cross-Coupling of Benzylic Sulfone Derivatives

Palladium-catalyzed desulfonative cross-coupling reactions of benzylic sulfone derivatives have emerged as a powerful tool for forming carbon-carbon bonds acs.orgthieme-connect.comnih.govacs.orgfigshare.com. These reactions allow for the modular synthesis of valuable multiply arylated structures, such as di-, tri-, and tetraarylmethanes, starting from readily available benzylic sulfones researchgate.netnih.gov.

In these cross-coupling reactions, sulfones have demonstrated versatility, acting as both directing groups and electrophiles researchgate.net. The introduction of electron-withdrawing groups, such as 3,5-bis(trifluoromethyl)phenyl or trifluoromethyl groups, onto the aryl ring of the sulfone can enhance its reactivity, facilitating the palladium-catalyzed activation of the C–SO₂ bond researchgate.netnih.govacs.org. This increased reactivity enables more challenging cross-coupling reactions to be performed nih.gov. The sulfone group's ability to be cleaved selectively makes it a useful electrophile in these transformations researchgate.net.

A key application of this methodology is the synthesis of multiply arylated structures. For instance, a palladium-catalyzed desulfonative cross-coupling reaction between benzylic sulfone derivatives and 1,3-oxazoles has been developed to produce 1,3-oxazole-containing triarylmethanes acs.orgnih.govacs.orgfigshare.com. This reaction proceeds via a deprotonative pathway and exhibits a broad substrate scope for both the sulfone and 1,3-oxazole partners acs.orgnih.govacs.orgfigshare.com. Primary benzylic, secondary benzylic, and benzhydryl sulfones are all effective substrates in this transformation acs.orgnih.govacs.org. This method provides a straightforward route to complex, multiply arylated molecules that have potential applications as functional organic materials and biologically active agents acs.orgacs.org. The synthesis of these structures can be achieved in a modular fashion by sequential base-promoted α-C–H functionalization followed by the desulfonative cross-coupling acs.org.

Table 2: Palladium-Catalyzed Desulfonative Cross-Coupling of Benzylic Sulfones with Benzoxazole

EntryBenzylic SulfoneCoupling PartnerProductYield (%)
1Benzyl 3,5-bis(trifluoromethyl)phenyl sulfoneBenzoxazole2-(Diphenylmethyl)benzoxazole92
2(1-Naphthyl)methyl 3,5-bis(trifluoromethyl)phenyl sulfoneBenzoxazole2-((Naphthalen-1-yl)(phenyl)methyl)benzoxazole85
3(4-Biphenylyl)methyl 3,5-bis(trifluoromethyl)phenyl sulfoneBenzoxazole2-((Biphenyl-4-yl)(phenyl)methyl)benzoxazole88

Nickel-Catalyzed Csp3-Csp3 Cross-Coupling using Benzyl Methyl Sulfides

A notable advancement in the formation of Csp3–Csp3 bonds involves the nickel-catalyzed functionalization of benzyl methyl sulfides. This method facilitates the direct exchange of the methylthio group (-SMe) with an activated sp3-hybridized carbon, offering a novel route for the synthesis of various organic structures.

In a study demonstrating this protocol, the cross-coupling of benzyl methyl sulfides with trimethylsilylmethyllithium (LiCH2SiMe3) was successfully achieved in the presence of a nickel catalyst. dntb.gov.uarsc.org This reaction effectively converts benzyl methyl sulfides into their corresponding trimethylsilylated products, which are valuable precursors for a range of organic compounds, including olefins, various alcohols, amines, diols, and aromatic carboxylic acids. rsc.org The process has been shown to proceed with good yields, highlighting its potential as a practical synthetic tool. dntb.gov.uarsc.org

The general reaction scheme involves the reaction of an aryl or benzyl methyl sulfide with LiCH2SiMe3, catalyzed by a nickel complex, leading to the formation of a new carbon-carbon bond and the desired trimethylsilylated product. dntb.gov.uarsc.org

Table 1: Nickel-Catalyzed Cross-Coupling of Benzyl Methyl Sulfides

Substrate Reagent Catalyst Product Yield
Benzyl methyl sulfide LiCH2SiMe3 Nickel Catalyst Trimethylsilylated product Good

This methodology represents a significant contribution to the field of cross-coupling reactions, extending the utility of benzyl methyl sulfides as viable substrates for the construction of complex carbon skeletons.

One-Pot Microwave Synthesis of Sulfone Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient construction of complex molecules. This approach has been successfully applied to the one-pot synthesis of various sulfone derivatives, offering advantages such as reduced reaction times and improved yields compared to conventional heating methods.

One notable example is a three-component, one-pot synthesis of sulfones utilizing organometallic reagents, the DABCO-sulfur dioxide complex (DABSO), and various electrophiles under microwave irradiation. acs.org This method allows for the synthesis of a broad class of sulfones in moderate to excellent yields. acs.org The reaction proceeds via the in situ generation of metal sulfinates from organometallic reagents and DABSO, which are then trapped by an electrophile. acs.org

The versatility of this protocol is demonstrated by the wide range of compatible organometallic reagents (including alkyl-, allyl-, alkenyl-, aryl-, and heteroarylmagnesium and -lithium reagents) and electrophiles. acs.org For instance, the reaction of n-butylmagnesium chloride with DABSO, followed by the addition of benzyl bromide in DMF at 120 °C under microwave heating for 3 hours, yields the corresponding sulfone. acs.org

Table 2: Microwave-Assisted One-Pot Sulfone Synthesis

Organometallic Reagent Electrophile Solvent Conditions
nBuMgCl Benzyl bromide DMF 120 °C, Microwave, 3 h
Various organolithium reagents Various electrophiles THF/DMF -40 °C to 120 °C, Microwave

Another application of microwave technology is the rapid synthesis of bicyclo aza-sulfone derivatives. researchgate.net A catalyst-free and sustainable microwave method was developed for the synthesis of bridged bicyclo aza-sulfones from various aldehydes in a one-pot reaction. researchgate.net This process involves the tandem Michael addition-1,3-dipolar cycloaddition of in situ generated aldoximes with divinyl sulfone in acetonitrile. researchgate.net The use of microwave irradiation significantly accelerates the condensation of aldehydes with hydroxylamine (B1172632) to form aldoximes, which then react with divinyl sulfone in the same pot to afford the desired products in high yields within a short reaction time of just 10 minutes. researchgate.net

These examples underscore the significant impact of microwave-assisted, one-pot syntheses in streamlining the production of diverse sulfone derivatives, making it a valuable strategy in modern organic synthesis.

Reaction Mechanisms and Mechanistic Studies of Benzyl Methyl Sulfone Transformations

Radical Reaction Mechanisms

Radical reactions of benzyl (B1604629) methyl sulfone often involve the cleavage of the carbon-sulfur bond, leading to the formation of reactive radical species. These processes can be initiated by photolysis or through catalytic cycles involving single-electron transfer steps.

Single-Electron Transfer Cleavage to Generate Sulfonyl Radicals

The cleavage of the C–SO2 bond in benzylic sulfonyl compounds can be initiated through single-electron transfer (SET) processes. While the photolysis of benzylic sulfonyl compounds is known to produce benzyl and sulfonyl radicals, the detailed mechanism of SET-induced cleavage for benzyl methyl sulfone specifically is an area of ongoing investigation. In related systems, photoredox catalysis has been employed to activate sulfone-substituted N-phenyltetrazoles, leading to the formation of sulfonyl radical intermediates that can be trapped by electron-deficient olefins nih.gov. These processes suggest that a similar single-electron transfer to the sulfonyl group of this compound could induce the fragmentation of the carbon-sulfur bond, yielding a benzyl radical and a methylsulfonyl radical. This reactivity is particularly relevant in the context of developing new synthetic methods where sulfonyl radicals can participate in subsequent bond-forming reactions.

Radical Transfer and Single-Electron Reduction in Catalytic Processes

The sulfonyl group in alkylsulfones can act as a leaving group in catalytic processes initiated by single-electron reduction. This strategy has been developed as a method for generating carbon-centered radicals. The single-electron transfer to the sulfonyl group results in the formation of a radical anion, which then fragments to produce a sulfinate anion and a carbon radical. This approach has been successfully applied to generate tertiary radicals from tertiary alkylsulfones, which can then participate in reactions such as Giese additions to afford quaternary carbon centers. The efficiency of this process can be influenced by the substituents on the sulfonyl group and the choice of the reducing agent. For instance, the use of Zn powder with 1,10-phenanthroline (B135089) has been reported as an effective system for the single-electron reduction of alkylsulfones. This methodology highlights the potential of benzylic sulfones, including this compound, to serve as precursors for benzyl radicals in catalytic C-C bond-forming reactions.

Ionic Reaction Mechanisms

Ionic reactions of this compound are primarily characterized by nucleophilic substitution at the benzylic carbon and by the chemistry of the carbanion formed by deprotonation at the α-carbon.

Nucleophilic Substitution Pathways (SN1 and SN2)

This compound can undergo nucleophilic substitution reactions where the methylsulfonyl group acts as a leaving group. The reaction can proceed through either an SN1 or SN2 pathway, depending on the reaction conditions and the nature of the nucleophile.

The benzylic position is conducive to both mechanisms. An SN1 reaction is facilitated by the formation of a resonance-stabilized benzyl carbocation upon departure of the leaving group. quora.comucalgary.castackexchange.com This pathway is favored by polar protic solvents and weaker nucleophiles. masterorganicchemistry.comyoutube.commasterorganicchemistry.com Conversely, an SN2 reaction, involving a backside attack by the nucleophile and a concerted displacement of the leaving group, is also possible, particularly with strong nucleophiles and in polar aprotic solvents. masterorganicchemistry.comyoutube.com For primary benzylic substrates like this compound, the SN2 pathway is often competitive. ucalgary.ca The choice between the SN1 and SN2 mechanism is therefore a delicate balance of steric factors, nucleophile strength, solvent polarity, and the stability of the potential carbocation intermediate.

Reaction PathwayKey FeaturesFavorable Conditions
SN1 Two-step mechanism via a carbocation intermediatePolar protic solvents, weak nucleophiles, resonance-stabilized carbocation
SN2 Single-step, concerted mechanismStrong nucleophiles, polar aprotic solvents, sterically accessible substrate

Carbanion Chemistry of α-Sulfonyl Compounds

The protons on the carbon atom adjacent (α) to the sulfonyl group are acidic due to the electron-withdrawing nature of the SO2 group, which stabilizes the resulting carbanion through resonance and inductive effects. The pKa of the α-protons in sulfones is significantly lower than that of corresponding alkanes, allowing for the formation of α-sulfonyl carbanions upon treatment with a suitable base. For instance, the pKa of dimethyl sulfone is approximately 28.5. chemistry-chemists.com

Once formed, the carbanion of this compound is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. These include alkylation, acylation, and addition to carbonyl compounds and other electrophiles. The reactivity of these carbanions provides a powerful tool for the construction of more complex molecular architectures. The stability and nucleophilicity of the α-sulfonyl carbanion are key factors that govern its utility in organic synthesis. The formation of a benzyl carbanion is further stabilized by resonance delocalization of the negative charge into the phenyl ring. nih.govquora.comnih.govresearchmap.jp

Reaction TypeDescription
Alkylation Reaction with alkyl halides to form a new C-C bond at the α-position.
Acylation Reaction with acylating agents (e.g., acid chlorides, anhydrides) to introduce a carbonyl group.
Aldol-type Addition Nucleophilic addition to aldehydes and ketones to form β-hydroxy sulfones.
Double Deprotonation of Methyl Sulfone

The presence of the strongly electron-withdrawing sulfonyl group significantly increases the acidity of the protons on the adjacent methyl and benzylic carbons. Under the influence of a strong base, such as n-butyllithium (nBuLi) or lithium diisopropylamide (LDA), this compound can undergo a double deprotonation. reddit.comnih.gov This process involves the sequential removal of two protons, one from the methyl group and one from the benzylic carbon, to generate a dianion. This dianionic species is a potent nucleophile, with two reactive carbanionic centers, enabling subsequent reactions. reddit.com A kinetic study on the α-lithiation of benzyl methyl ether with nBuLi suggests that the mechanism can be complex, involving a pre-complexation step and the varying reactivities of organolithium aggregates. nih.gov

Nucleophilic Attack on Carbonyls and Alkyl Halides

The dianion generated from the double deprotonation of this compound is a powerful nucleophile capable of attacking various electrophiles. reddit.com The fundamental reaction of a carbonyl group is the addition of a nucleophile to the electrophilic carbonyl carbon. masterorganicchemistry.comlibretexts.org This attack leads to a change in the carbon's hybridization from sp² to sp³, resulting in a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org

In the context of the this compound dianion, one of the carbanions can attack a carbonyl group. reddit.com Subsequently, the second carbanion can perform a nucleophilic attack on an alkyl halide, such as benzyl chloride. reddit.com This intramolecular or intermolecular attack displaces the halide leaving group in what is typically an SN2-type mechanism, forming a new carbon-carbon bond. reddit.comsydney.edu.au This sequence of nucleophilic attacks allows for the construction of more complex molecular architectures.

Palladium-Catalyzed Benzylic Substitution Mechanisms

Palladium complexes are effective catalysts for the nucleophilic substitution of groups at the benzylic position. organic-chemistry.org One established mechanism for the palladium-catalyzed substitution of benzylic carbonates with sodium arenesulfinates involves the formation of a (η³-benzyl)palladium intermediate. organic-chemistry.org This intermediate is generated from the reaction of the palladium(0) catalyst with the benzylic substrate. The arenesulfinate anion then acts as a nucleophile, attacking the benzylic carbon of the palladium complex to yield the benzylic sulfone product and regenerate the palladium(0) catalyst. organic-chemistry.org The use of bidentate bisphosphine ligands, such as DPEphos, is often crucial for the efficiency of the catalytic cycle. organic-chemistry.org This catalytic approach provides a valuable method for synthesizing benzylic sulfones from more stable precursors like benzylic carbonates, avoiding the use of potentially unstable benzylic halides. organic-chemistry.org

Catalytic Dehydrogenation Mechanisms

Catalytic dehydrogenation at the benzylic position can occur through various mechanisms, often involving the formation of radical or organometallic intermediates. One proposed pathway involves a plasmon-mediated dehydrogenation, where hot electrons generated by surface plasmon decay activate the C-H bond of the benzylic methyl group, leading to the formation of a benzyl radical. nih.gov This radical is a key intermediate for further reactions. nih.gov Another mechanism, particularly in the context of alcohol dehydrogenation over metal catalysts, involves the adsorption of the substrate onto the catalyst surface, followed by the cleavage of C-H and O-H bonds to release H₂ and the corresponding aldehyde or ketone. researchgate.netmdpi.com For hydrogenation reactions, which follow the reverse pathway, the Mars-van-Krevelen mechanism suggests that lattice oxygen on the catalyst's surface and the resulting oxygen vacancies play a pivotal role. mdpi.com

Ionic Liquid Catalysis and Hydrogen Bonding

Ionic liquids (ILs) can act as catalysts and solvents, influencing reaction pathways through unique interactions such as hydrogen bonding. In aprotic ILs, weak hydrogen bonds can form between the C-H groups of the cation and anions. Brönsted acidic ionic liquids, in particular, show enhanced catalytic activity that can be attributed to the formation of charge-transfer complexes and hydrogen bonding interactions with substrates. nsf.gov These interactions can help to stabilize transition states and activate substrates. For instance, the catalytic activity of certain ionic liquids in promoting reactions is believed to be enhanced by hydrogen bonding between the IL's cation and atoms within the substrate, such as sulfur or oxygen. researchgate.net The presence of an extensive hydrogen-bonding network, which can include N–H⋯S bonds, significantly influences the thermal behavior and properties of ionic liquids. rsc.org

Role of Catalysts and Reagents in Reaction Pathways

The choice of catalysts and reagents is paramount in directing the transformations of this compound and related compounds, determining the reaction mechanism, and influencing product selectivity and yield. Transition metals, in particular, play a central role in activating otherwise inert bonds.

Transition Metal Catalysis (Pd, Ni, Mn, Fe)

Transition metals are widely used to catalyze cross-coupling and functionalization reactions involving organosulfones. nih.gov

Palladium (Pd): Palladium is extensively used in catalyzing desulfonylative cross-coupling reactions of benzylic sulfone derivatives. nih.gov It is highly effective in activating the C–SO₂ bond, enabling the formation of valuable di-, tri-, and tetraarylmethanes from readily available sulfone substrates. nih.gov Palladium catalysts are also key in the substitution of benzylic carbonates to form sulfones and in the Sonogashira coupling of benzylic ammonium (B1175870) salts. organic-chemistry.orgorganic-chemistry.org The mechanism often involves oxidative addition of the C-X or C-S bond to a Pd(0) center, followed by transmetalation and reductive elimination.

Nickel (Ni): Nickel catalysts are also employed in the Suzuki-Miyaura cross-coupling of benzylic sulfones, particularly tertiary ones. bohrium.com Nickel catalysis can provide complementary reactivity to palladium and is often a more cost-effective alternative. Early examples showed that nickel could catalyze the cross-coupling of alkenyl sulfones with Grignard reagents. rsc.org

Manganese (Mn): Manganese-based catalysts have been investigated for hydrogenation reactions of related compounds like methyl benzoate. mdpi.com In these systems, active manganese oxide species and oxygen vacancies on the catalyst surface are crucial for the reaction, which often proceeds via a Mars-van-Krevelen mechanism where lattice oxygen participates directly in the catalytic cycle. mdpi.com

Iron (Fe): Iron is an earth-abundant and low-cost metal that has found applications in catalyzing cross-coupling reactions. For example, iron salts have been used to catalyze the reaction of alkenyl sulfones with Grignard reagents. rsc.org Additionally, iron-based materials, such as γ-Fe₂O₃ nanoparticles functionalized with ionic liquids, have been used as heterogeneous catalysts for the selective oxidation of benzyl alcohol, a transformation related to the functionalization of the benzylic position. researchgate.net

CatalystType of ReactionKey Mechanistic Features
Palladium (Pd) Cross-coupling, Benzylic SubstitutionFormation of (η³-benzyl)palladium intermediates, Oxidative Addition/Reductive Elimination cycles. organic-chemistry.orgnih.gov
Nickel (Ni) Cross-couplingSuzuki-Miyaura type reactions of benzylic sulfones. bohrium.com
Manganese (Mn) Hydrogenation (of related esters)Mars-van-Krevelen mechanism involving lattice oxygen and oxygen vacancies. mdpi.com
Iron (Fe) Cross-coupling, Oxidation (of related alcohols)Use of Grignard reagents, heterogeneous catalysis on functionalized nanoparticles. rsc.orgresearchgate.net

Photoinduced Catalysis

Photoinduced catalysis offers a powerful and mild approach for the functionalization of sulfones by activating otherwise inert C-S bonds. rsc.orgnih.gov These reactions typically proceed through radical intermediates generated via a single-electron transfer (SET) process involving a photocatalyst. nih.gov

The general mechanism begins with the excitation of a photocatalyst (PC) by visible light to its excited state (PC*). The excited photocatalyst can then engage in one of two quenching pathways with the sulfone substrate:

Oxidative Quenching: The excited photocatalyst accepts an electron from the sulfone, generating a sulfone radical cation and the reduced form of the photocatalyst (PC•⁻).

Reductive Quenching: The excited photocatalyst donates an electron to the sulfone, forming a sulfone radical anion and the oxidized photocatalyst (PC•⁺).

Following the initial SET event, the resulting radical ion undergoes further transformations. A common pathway involves the cleavage of the C–S bond, a process known as desulfonylation. For instance, the radical anion can fragment to release a sulfinate anion (RSO₂⁻) and a carbon-centered radical. This radical can then be trapped by other reagents in the reaction mixture or participate in subsequent redox steps to form the final product. rsc.orgresearchgate.net

Arylazo sulfones serve as effective precursors for generating sulfonyl radicals under visible light. Irradiation can lead to the homolytic cleavage of the N–S bond, forming an aryldiazenyl radical and a sulfonyl radical. nih.govacs.org These highly reactive sulfonyl radicals can then participate in various addition reactions.

The versatility of photocatalysis allows for a range of transformations involving sulfones, including desulfonylative alkylations and arylations, where the sulfonyl group acts as a leaving group to enable the formation of new C-C bonds. nih.gov

Table 2: Examples of Photoinduced Transformations of Sulfone Derivatives
Sulfone TypePhotocatalyst/ConditionsKey IntermediateReaction TypeProduct Type
Alkenyl Phenyl SulfonesIr(dF(CF₃)ppy)₂(dtbbpy)PF₆Alkyl RadicalAlkenylationSubstituted Alkenes
Arylazo SulfonesVisible Light (catalyst-free)Sulfonyl RadicalOxysulfonylation of Alkenesβ-Oxo Sulfones
Sulfone-functionalized Benzazoles4-Benzoylpyridine (4-BzPy)Alkyl RadicalDesulfonylative AlkylationAlkylated Benzazoles

Stereochemical Considerations in Sulfone Transformations

The stereochemical outcome of reactions involving sulfones is a critical aspect of their synthetic utility, particularly when new stereocenters are formed. The sulfonyl group can exert significant steric and electronic influence on adjacent reaction centers, leading to high levels of diastereoselectivity.

A classic example illustrating stereochemical control in the transformation of a sulfone derivative is the Ramberg-Bäcklund reaction . organic-chemistry.orgwikipedia.org This reaction converts an α-halo sulfone into an alkene through treatment with a base, with the extrusion of sulfur dioxide (SO₂). wikipedia.org The mechanism involves the deprotonation at the α-position to form a carbanion, which then undergoes an intramolecular nucleophilic substitution to form a transient three-membered cyclic sulfone, known as a thiirane (B1199164) dioxide. chemistry-chemists.comyoutube.com This intermediate subsequently decomposes in a concerted, stereospecific cheletropic extrusion of SO₂ to yield the alkene. youtube.com

The stereoselectivity of the Ramberg-Bäcklund reaction is highly dependent on the reaction conditions, particularly the strength of the base used. chemistry-chemists.com

With weak bases (e.g., hydroxide): The reaction often favors the formation of the Z-alkene. This is because the initial cyclization to the cis-substituted thiirane dioxide is kinetically favored, and this intermediate decomposes stereospecifically before it can epimerize to the more stable trans-isomer. organic-chemistry.org

With strong bases (e.g., potassium tert-butoxide): The reaction predominantly yields the E-alkene. A strong base can establish an equilibrium between the cis- and trans-thiirane dioxide intermediates. The trans-isomer is thermodynamically more stable, and since its decomposition is also stereospecific, the more stable E-alkene is the major product. organic-chemistry.orgchemistry-chemists.com

For substrates like α-chlorobenzyl benzyl sulfone, the presence of the phenyl group acidifies the α-proton, which can facilitate epimerization even with weaker bases, leading to the energetically favored trans-substituted thiirane dioxide and consequently the E-stilbene product. organic-chemistry.org This demonstrates that both substrate structure and reaction conditions are crucial in dictating the stereochemical outcome.

Table 3: Stereochemical Outcome in the Ramberg-Bäcklund Reaction
SubstrateBaseSolventMajor Alkene IsomerPlausible Rationale
α-Halo Dialkyl SulfoneKOH (weak base)VariousZ-AlkeneKinetic control; rapid decomposition of cis-thiirane dioxide intermediate.
α-Halo Dialkyl SulfoneKOtBu (strong base)t-BuOHE-AlkeneThermodynamic control; epimerization to the more stable trans-thiirane dioxide intermediate.
α-Chlorobenzyl Benzyl SulfoneNaOHDioxane/H₂OE-StilbeneAcidifying phenyl group facilitates epimerization to the more stable trans intermediate.

Applications of Benzyl Methyl Sulfone in Advanced Synthetic Chemistry

Building Blocks for Complex Molecules

The utility of benzyl (B1604629) methyl sulfone as a foundational element in the construction of intricate molecular architectures is a subject of ongoing research. Its activated methylene (B1212753) group and the stability of the sulfonyl functional group make it an attractive starting material for the synthesis of more complex sulfonylated compounds, heteroaromatic systems, and strained cyclic structures.

While benzyl methyl sulfone is itself a sulfonylated compound, its chemical reactivity allows for further functionalization to generate a diverse array of other molecules containing the sulfonyl group. The methylene group adjacent to the sulfonyl and phenyl groups is acidic and can be deprotonated to form a stabilized carbanion. This nucleophilic species can then react with various electrophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds, thereby creating more complex sulfonylated products.

General synthetic strategies for forming benzylic sulfones often involve the reaction of benzylic halides with sulfinate salts or the oxidation of the corresponding sulfides. organic-chemistry.org For instance, a broad range of benzylic alcohols can react with sulfinyl chlorides to produce structurally diverse benzylic sulfones. organic-chemistry.org Additionally, the addition of Grignard or organolithium reagents to a sulfur dioxide surrogate can generate metal sulfinates that are subsequently trapped with benzyl halides to yield benzyl sulfones. organic-chemistry.org These methods highlight the accessibility of the benzyl sulfone motif, which can then be envisioned as a precursor for further synthetic elaborations.

A significant application of sulfone-containing building blocks is in the synthesis of heteroaromatic compounds, which are of great interest in medicinal chemistry. A novel reagent has been developed to facilitate access to previously unknown heteroaromatic methyl sulfones. nih.gov This reagent reacts with various bis-nucleophiles to enable the rapid formation of these valuable compounds. nih.gov This methodology can also be extended to construct a variety of alkyl-, CHF2-, and CF3-containing derivatives. chemrxiv.org The resulting heteroaromatic methyl sulfones are recognized for their high potential in medicinal and coordination chemistry. chemrxiv.org

The synthesis of these heteroaromatic systems often involves the reaction of a methyl sulfone-containing building block with dinucleophilic partners. For example, reaction with methyl hydrazine (B178648) or functionalized aromatic hydrazines can yield the corresponding pyrazoles. chemrxiv.org Similarly, reactions with guanidine, urea, or thiourea (B124793) can lead to the formation of pyrimidines. chemrxiv.org

The methyl sulfone group is a key pharmacophore found in numerous approved drugs. nih.gov The heteroaromatic methyl sulfones synthesized from sulfonylated building blocks can be further modified to create a library of functionalized molecules for medicinal chemistry applications. nih.gov These modifications can be used to fine-tune the physicochemical and biological properties of the lead compounds.

Examples of such modifications include the saponification of ester groups to yield carboxylic acids, the acidic cleavage of a Boc protecting group to afford amines, and the reaction of pyrimidones and pyridines with phosphorus oxychloride to introduce reactive chlorine atoms. nih.gov These transformations provide access to a diverse range of functionalized building blocks that can be used in drug discovery programs. nih.gov

The following table provides examples of heteroaromatic methyl sulfones synthesized and their subsequent functionalization for medicinal chemistry purposes.

Starting MaterialReagentProductFunctionalizationApplication
Methylsulfone-containing reagentMethyl hydrazinePyrazole derivative-Medicinal Chemistry Building Block
Methylsulfone-containing reagentGuanidinePyrimidine (B1678525) derivativeReaction with POCl₃Introduction of a reactive handle for further diversification
Ester-functionalized heteroaromatic methyl sulfoneLiOHCarboxylic acid derivative-Altering solubility and providing a point for amide coupling
Boc-protected amino-heteroaromatic methyl sulfoneHClAmine derivative-Enabling further derivatization at the amino group

This compound and related methyl sulfones are valuable precursors for the synthesis of highly strained cyclic structures, such as 1-sulfonylbicyclo[1.1.0]butanes. nih.gov These strained molecules are of significant interest as "spring-loaded" reagents, which can undergo ring-opening reactions to generate complex molecular scaffolds. nih.gov

A general and expedient one-pot procedure has been developed for the synthesis of 1-sulfonylbicyclo[1.1.0]butanes from readily available methyl sulfones and epichlorohydrin (B41342). nih.gov This method relies on the dialkylmagnesium-mediated formation of a 3-sulfonylcyclobutanol intermediate, which then undergoes an intramolecular cyclization. nih.gov While the specific synthesis of 1-(benzylsulfonyl)bicyclo[1.1.0]butane is not explicitly detailed, the general procedure is applicable to a wide range of methyl sulfones, including those with aromatic substituents. nih.gov The synthesis of the related 1-(phenylsulfonyl)bicyclo[1.1.0]butane from methyl phenyl sulfone and epichlorohydrin has been reported, providing a clear precedent for the use of aryl methyl sulfones in this transformation. orgsyn.orgresearchgate.net

Synthesis of Methyl Sulfone-Containing Heteroaromatic Compounds

Reagents in Olefination Reactions

This compound and its derivatives are key reagents in various olefination reactions, which are fundamental processes for the construction of carbon-carbon double bonds. The Julia olefination and its variants stand out as powerful methods that utilize sulfones to generate alkenes with high stereocontrol.

The Julia olefination, in its classical form known as the Julia-Lythgoe olefination, involves the reaction of a phenyl sulfone with an aldehyde or ketone to form an alkene after a two-step sequence of alcohol functionalization and reductive elimination. wikipedia.orgnih.govchem-station.com This reaction is particularly useful for the synthesis of E-alkenes. nih.govchem-station.com

The reaction begins with the deprotonation of the sulfone to form a sulfonyl-stabilized carbanion, which then adds to a carbonyl compound. The resulting β-alkoxy sulfone is typically acylated, and subsequent reduction with sodium amalgam or samarium(II) iodide leads to the formation of the alkene. wikipedia.org

A significant advancement in this area is the modified Julia olefination, particularly the Julia-Kocienski olefination. This variant often utilizes heteroaryl sulfones, such as benzothiazolyl or phenyltetrazolyl (PT) sulfones, in a one-pot procedure that avoids the use of toxic reducing agents. wikipedia.orgalfa-chemistry.com The Julia-Kocienski olefination is known for its high E-selectivity. alfa-chemistry.com

Recent studies have explored the use of benzyl sulfones in a highly Z-selective Julia-Kocienski olefination by employing N-sulfonylimines as the electrophilic partners instead of aldehydes. chemrxiv.org This method demonstrates broad substrate tolerance, accommodating various functional groups on the benzyl sulfone. chemrxiv.org

The following table summarizes the results of the Julia-Kocienski olefination of various benzyl sulfones with an N-sulfonylimine, highlighting the high yields and Z-selectivity achieved. chemrxiv.org

Benzyl Sulfone SubstituentYield (%)E/Z Ratio
H983:97
4-Me954:96
4-OMe963:97
4-F933:97
4-Cl944:96
4-Br915:95
4-CF₃856:94
2-Me925:95
2-Cl887:93

Reductive Elimination of Alpha-Acetoxysulfones

A significant application of sulfones in organic synthesis is the Julia-Lythgoe olefination, a classical method for the stereoselective formation of alkenes. This reaction proceeds through the reductive elimination of a β-acyloxy sulfone intermediate. While the classic reaction starts with phenyl sulfones, the principles can be applied to derivatives of this compound.

The process begins with the deprotonation of the α-carbon of the sulfone, in this case, the benzylic position of a derivative. This α-sulfonyl carbanion then acts as a nucleophile, attacking an aldehyde or ketone to form a β-hydroxy sulfone. Subsequent acylation of the hydroxyl group, typically with acetyl chloride or acetic anhydride, yields a β-acetoxy sulfone. This intermediate is the key substrate for the reductive elimination step.

Treatment of the β-acetoxy sulfone with a reducing agent, such as sodium amalgam or samarium(II) iodide (SmI₂), initiates the elimination. wikipedia.orgchem-station.com This step cleaves the carbon-sulfur bond and eliminates the acetoxy group, resulting in the formation of a carbon-carbon double bond. wikipedia.orgwikipedia.org A key advantage of this method is its high stereoselectivity, typically yielding the thermodynamically more stable (E)-alkene with high fidelity, irrespective of the stereochemistry of the β-acetoxy sulfone intermediate. chem-station.comnih.gov

Table 1: Reagents for Reductive Elimination of β-Acyloxy Sulfones

ReagentDescriptionReference
Sodium Amalgam (Na/Hg)A traditional and effective reagent for the reductive elimination step. wikipedia.orgwikipedia.org wikipedia.orgwikipedia.org
Samarium(II) Iodide (SmI₂)A milder alternative to sodium amalgam, often providing higher yields and tolerating a wider range of functional groups. wikipedia.orgchem-station.com wikipedia.orgchem-station.com

This methodology represents a powerful tool for constructing complex olefinic structures from sulfone precursors.

Precursors for Other Functional Groups

The sulfonyl moiety in this compound can be readily converted into other valuable sulfur-containing functional groups, enhancing its synthetic utility.

This compound can serve as a precursor for sulfinic acids. Photolysis of benzylic sulfones in a suitable solvent like 2-propanol or methanol (B129727) can induce cleavage of the benzyl-sulfur bond. This process generates a sulfonyl radical, which subsequently abstracts a hydrogen atom to form the corresponding sulfinic acid. For instance, the photolysis of this compound yields methanesulfinic acid. This method provides a direct route to sulfinic acids from stable sulfone starting materials.

Furthermore, while sulfones themselves are not directly converted to sulfonyl chlorides in a single step, related benzylic sulfides are excellent precursors. The chlorination of benzyl methyl sulfide (B99878) with molecular chlorine in aqueous acetic acid provides a high yield of methanesulfonyl chloride. This transformation highlights the accessibility of key sulfur electrophiles from precursors structurally related to this compound.

Table 2: Synthesis of Sulfinic Acids and Sulfonyl Chlorides from Benzylic Precursors

PrecursorProductReagents and ConditionsYield (%)
This compoundMethanesulfinic acidhv, 2-propanol~44% (isolated as sulfonyl chloride)
Benzyl methyl sulfideMethanesulfonyl chlorideCl₂, H₂O/Acetic Acid75%
Benzyl ethyl sulfideEthanesulfonyl chlorideCl₂, H₂O/Acetic Acid99%
Benzyl propyl sulfidePropanesulfonyl chlorideCl₂, H₂O/Acetic Acid98%

Data compiled from research on benzylic sulfone photolysis and benzylic sulfide chlorination.

Sulfonamides are a critical class of compounds, particularly in medicinal chemistry. This compound can be converted into sulfonamides through a two-step process involving the formation of a sulfinic acid intermediate. A one-pot procedure has been developed where a methyl sulfone is treated with methylmagnesium chloride followed by a trialkylborane to generate a sulfinic acid salt. This intermediate is then reacted in situ with hydroxylamine-O-sulfonic acid to afford the primary sulfonamide. This method allows for the transformation of chemically robust methyl sulfones into valuable sulfonamide products.

Alternatively, the conversion can proceed via the corresponding sulfonyl chloride. As established, benzylic sulfides can be readily converted to sulfonyl chlorides. These sulfonyl chlorides are highly reactive electrophiles that readily react with primary or secondary amines to furnish the desired sulfonamides in high yields.

Selective C-S Bond Functionalization

Recent advancements in transition-metal catalysis have established sulfones as effective electrophilic partners in cross-coupling reactions. This strategy relies on the selective activation and cleavage of the C-S bond, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Benzylic sulfones, including this compound, are excellent substrates for desulfonylative cross-coupling reactions. researchgate.net Catalyzed by transition metals such as palladium (Pd), nickel (Ni), or copper (Cu), the sulfonyl group acts as a leaving group, allowing for the coupling of the benzylic fragment with various nucleophilic partners.

For example, in Suzuki-Miyaura-type couplings, benzylic sulfones can be coupled with arylboronic acids to form diarylmethanes. This transformation is particularly useful for the synthesis of complex, multiply-arylated structures from readily available sulfone starting materials. researchgate.net The reaction proceeds via the activation of the C-SO₂ bond by the metal catalyst.

Table 3: Catalytic Systems for Desulfonylative Cross-Coupling of Benzylic Sulfones

Catalyst SystemCoupling PartnerProduct TypeReference
Palladium (Pd)Arylboronic AcidsDi- and Triarylmethanes researchgate.net
Nickel (Ni)Grignard ReagentsArylated Alkanes researchgate.net
Copper (Cu)Amines, AzolesBenzylic Amines

These reactions demonstrate the power of sulfones as versatile electrophiles in modern cross-coupling chemistry.

The reactivity of sulfones in desulfonylative cross-coupling can be significantly enhanced by modifying their electronic properties. The introduction of strong electron-withdrawing groups to the sulfone moiety facilitates the activation of the C-S bond by the transition metal catalyst. For instance, replacing the methylsulfonyl group with a 3,5-bis(trifluoromethyl)phenylsulfonyl group increases the electrophilicity of the benzylic carbon and promotes the desired cross-coupling reaction. wikipedia.org This strategy enables more challenging coupling reactions that may be sluggish with simpler alkyl sulfones. wikipedia.org This principle of electronic tuning is crucial for expanding the scope and efficiency of desulfonylative transformations.

Computational and Theoretical Studies on Benzyl Methyl Sulfone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of benzyl (B1604629) methyl sulfone and related molecules.

Geometry and Electronic Structure of Radical Cations

While direct DFT studies specifically on the radical cation of benzyl methyl sulfone are not extensively available in the reviewed literature, insights can be drawn from computational studies on related aryl sulfone and benzyl radical species. The formation of a radical cation from this compound would involve the removal of an electron, likely from the π-system of the benzyl group or the lone pairs of the sulfonyl oxygen atoms.

Upon formation of the radical cation, significant changes in the geometry and electronic structure are expected. The benzyl moiety would likely exhibit a more planar geometry to facilitate delocalization of the positive charge and the unpaired electron. DFT calculations on similar radical cations suggest a redistribution of bond lengths, with the C-S bond and bonds within the aromatic ring being particularly affected. The electronic structure would be characterized by a singly occupied molecular orbital (SOMO) that is delocalized over both the benzyl and methyl sulfone moieties.

Charge and Spin Delocalization within Molecular Systems

In the radical cation of this compound, both the positive charge and the unpaired electron (spin) would be delocalized over the molecular framework. This delocalization is a stabilizing factor for the radical cation. DFT calculations on analogous systems, such as aryl sulfone radical cations, indicate that the spin density is distributed across the aromatic ring and the sulfonyl group.

The benzyl group is well-known for its ability to stabilize radicals and cations through resonance. The positive charge and spin are expected to be delocalized primarily over the ortho and para positions of the benzene (B151609) ring and the benzylic carbon. The electron-withdrawing nature of the sulfonyl group would also influence this distribution, potentially pulling some of the spin density onto the sulfur and oxygen atoms. This delocalization is crucial in determining the reactivity and stability of the radical cation intermediate.

Conformational Analysis of Methyl Sulfone Groups

Studies on related alkyl sulfones have shown that the potential energy surface for the rotation of the methyl group is characterized by distinct minima and maxima, corresponding to staggered and eclipsed conformations, respectively. The energy barriers to rotation are generally low, indicating that the methyl sulfone group is relatively flexible at room temperature. The preferred conformation will be a balance between steric hindrance and electronic interactions within the molecule.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are particularly valuable in medicinal chemistry for understanding drug-receptor interactions. Derivatives of this compound have been studied as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

Binding Site Interactions (e.g., COX-2 Enzymes)

Molecular docking studies have revealed that compounds containing a methyl sulfone moiety can act as selective inhibitors of the COX-2 enzyme. The larger and more flexible active site of COX-2, compared to its isoform COX-1, features a secondary side pocket that can accommodate the sulfone group. researchgate.netnih.gov

Docking simulations of various sulfone-containing inhibitors with the COX-2 active site have identified key amino acid residues that are crucial for binding. The methyl sulfone group typically inserts into this hydrophobic side pocket, forming specific interactions.

Table 1: Key Binding Site Interactions of Sulfone-Containing Inhibitors with COX-2

Interacting Residue Type of Interaction
Val523 Hydrophobic Interaction
Arg513 Hydrogen Bond/Electrostatic
Phe518 Hydrophobic Interaction
Leu352 Hydrophobic Interaction
Tyr355 Hydrogen Bond

These interactions anchor the inhibitor within the active site, preventing the natural substrate, arachidonic acid, from binding and being converted to pro-inflammatory prostaglandins.

Elucidation of Binding Modes and Mechanisms

The binding mode of sulfone-containing inhibitors within the COX-2 active site has been elucidated through a combination of X-ray crystallography and molecular docking studies. osti.gov The primary mechanism of inhibition is competitive, where the inhibitor occupies the active site of the enzyme.

For selective COX-2 inhibitors like celecoxib (B62257) and rofecoxib, which contain sulfonamide and methylsulfone groups respectively, the binding mechanism involves the insertion of these moieties into the aforementioned side pocket of the COX-2 active site. researchgate.net This interaction is a key determinant of their selectivity for COX-2 over COX-1, as the active site of COX-1 lacks this accommodating side pocket due to the presence of a bulkier isoleucine residue at position 523 instead of a valine. researchgate.net

The aryl group attached to the sulfone often forms π-π stacking or hydrophobic interactions with aromatic residues like Tyr355 and Phe518. Additionally, hydrogen bonds can form between the sulfonyl oxygens and backbone or side-chain hydrogens of residues such as Arg513 and Ser530. nih.govresearchgate.net This network of interactions results in a stable enzyme-inhibitor complex, effectively blocking the catalytic activity of COX-2.

Table 2: Summary of Binding Modes for Sulfone Inhibitors in COX-2

Feature Description
Orientation The sulfone moiety is consistently oriented towards the secondary side pocket of the COX-2 active site.
Key Interactions A combination of hydrophobic interactions with Val523 and Phe518, and hydrogen bonds with residues like Arg513 and Ser530.

| Basis of Selectivity | The ability of the sulfone group to fit into the unique side pocket of COX-2, which is absent in COX-1. |

Semi-Empirical Quantum Chemical Methods

Semi-empirical quantum chemical methods are a class of computational techniques that utilize parameters derived from experimental data to simplify the complex calculations of molecular electronic structure. These methods are based on the Hartree-Fock formalism but incorporate approximations, such as the neglect of certain electron-electron repulsion integrals, to significantly reduce computational cost. This efficiency allows for the study of larger molecules that would be impractical to analyze with more computationally expensive ab initio methods.

Several semi-empirical methods have been developed and refined over the years, each with its own set of approximations and parameterization. Commonly used methods include Modified Neglect of Diatomic Overlap (MNDO), Austin Model 1 (AM1), and Parameterized Model number 3 (PM3). These models have been applied to calculate various molecular properties, including heats of formation. For this compound, the errors in the calculated heats of formation have been documented across different semi-empirical methods, highlighting the variance in their accuracy for this specific compound. openmopac.netopenmopac.net

Below is a table comparing the errors in the calculated heats of formation for this compound using various semi-empirical methods. The experimental heat of formation is provided as a baseline for comparison.

MethodExperimental Hf (kcal/mol)Calculated Hf (kcal/mol)Error (kcal/mol)
PM7 -65.00-63.681.32
PM6 -65.00-65.58-0.58
RM1 -65.00-63.691.31
PM3 -65.00-44.7320.27
AM1 -65.00-42.1622.84
MNDOD -65.00-57.217.79
MNDO -65.0079.39144.39
Data sourced from MOPAC. openmopac.netopenmopac.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability.

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive and can be easily polarized. While semi-empirical methods are capable of calculating these orbital energies, specific HOMO-LUMO energy gap values for this compound derived from such calculations are not prominently available in the reviewed literature. However, the principles of FMO theory suggest that this gap is a key indicator of its potential chemical behavior. kashanu.ac.irscribd.com

Theoretical vibrational analysis is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. Computational methods, including semi-empirical approaches, can calculate the vibrational frequencies of a molecule, which correspond to the stretching, bending, and other motions of its atoms. These calculated frequencies can be compared with experimental spectroscopic data to confirm molecular structures. While computational studies on the vibrational frequencies of various sulfone-containing compounds exist, specific reports detailing the vibration frequencies of this compound calculated via semi-empirical methods are not readily found in the surveyed literature.

Molecular hardness (η) is a concept derived from density functional theory that quantifies the resistance of a molecule to changes in its electron distribution. It is related to the HOMO-LUMO gap by the equation η = (E_LUMO - E_HOMO) / 2. A "hard" molecule has a large HOMO-LUMO gap and is less reactive, whereas a "soft" molecule has a small gap and is more reactive. The calculation of molecular hardness is therefore directly tied to the HOMO-LUMO energy gap analysis.

Prediction of Reactivity and Selectivity

Computational chemistry plays a crucial role in predicting the reactivity and selectivity of chemical reactions. For this compound, understanding its reactivity involves identifying the most likely sites for nucleophilic or electrophilic attack and the stability of potential intermediates. For instance, the acidity of the protons on the methylene (B1212753) group adjacent to the sulfone is a key aspect of its reactivity, as the sulfone group can stabilize an adjacent carbanion. kashanu.ac.irscribd.com

Computational models can be used to study reaction mechanisms and predict outcomes. For example, studies have computationally modeled the binding energy of related aryl sulfones to catalyst complexes to understand and guide synthetic processes like hydrogen isotope exchange. acs.orgnih.gov In these studies, the sulfone group directs the reaction, and computational analysis helps to rationalize the observed selectivity and reactivity. While these studies provide a framework for understanding sulfone reactivity, specific, detailed predictions of reactivity and selectivity for this compound based on semi-empirical calculations of its standalone properties are not extensively detailed in the available literature.

Materials Science Applications of Benzyl Methyl Sulfone Containing Polymers

Anion Exchange Membranes (AEMs)

Anion exchange membranes (AEMs) are critical components in various electrochemical technologies, including fuel cells and water electrolyzers. Polymers containing benzyl (B1604629) methyl sulfone groups are particularly promising for AEMs as the benzyl methyl group can be readily converted into cationic sites, which are essential for anion conduction. This approach allows for the synthesis of membranes with controlled properties and high performance.

A primary method for preparing AEMs from benzyl methyl sulfone-containing polymers involves a two-step process: halomethylation (specifically bromination) followed by quaternization. acs.orgfigshare.compsu.edu This strategy introduces positively charged functional groups onto the polymer backbone, which are necessary for anion transport.

The synthesis begins with the creation of a polysulfone backbone that includes benzyl methyl moieties. acs.orgfigshare.compsu.edu These benzyl methyl groups act as precursors to the cationic sites and are introduced during the initial polymerization process. acs.orgfigshare.compsu.edu This method avoids the often harsh post-modification step of chloromethylation on a pre-formed polymer. acs.orgfigshare.compsu.edu

The key steps in the synthesis are:

Polymerization: A poly(arylene ether sulfone) or a similar polysulfone is synthesized to include monomers with pendant benzyl methyl groups.

Bromination: The benzyl methyl groups on the polymer backbone are then brominated. This is a type of halomethylation that activates the benzylic position for the subsequent reaction.

Quaternization: The brominated polymer is then reacted with a tertiary amine, such as trimethylamine, to form quaternary ammonium (B1175870) groups. titech.ac.jprsc.org These positively charged groups are the fixed ionic sites within the membrane that facilitate the transport of anions.

This synthetic route allows for the creation of AEMs with a well-defined structure and a high concentration of ionic groups. lu.se

The bromination of the benzyl methyl groups is a crucial step in the functionalization of the polysulfone backbone. acs.orgfigshare.compsu.edu This reaction is typically carried out using a brominating agent that selectively reacts with the benzylic protons of the methyl group. The degree of bromination can be controlled, which in turn influences the final ion exchange capacity (IEC) of the membrane. titech.ac.jp The IEC is a measure of the number of ionic groups per unit weight of the polymer and is a key parameter determining the membrane's conductivity.

In a study on fluorene-containing poly(fluorene ether sulfone)s, the degree of functionalization (DF), which is related to the extent of bromination, was calculated using proton nuclear magnetic resonance (¹H NMR). rsc.org By adjusting the amount of the brominating reagent, the properties of the resulting AEMs could be varied. titech.ac.jp

Table 1: Influence of Bromination on AEM Properties

Degree of Bromination Ion Exchange Capacity (IEC) Water Uptake Anion Conductivity
Low Low Low Low

This table illustrates the general trend that a higher degree of bromination leads to a higher ion exchange capacity, which in turn increases both water uptake and anion conductivity.

The distribution of the ionic groups within the polymer membrane has a significant impact on its properties, including water uptake and anion conductivity. acs.orgfigshare.compsu.edu By carefully designing the polymer architecture, the distribution of the benzyl methyl precursors can be controlled, leading to membranes with either homogeneous or heterogeneous distributions of cationic groups. acs.orgfigshare.compsu.edu

For membranes with a homogeneous distribution of cationic groups, both the water uptake and the anionic conductivity are relatively high for a given ion exchange capacity. acs.orgfigshare.com This is because the evenly spaced ionic groups can form well-connected hydrophilic channels that facilitate the transport of water and anions through the membrane.

Conversely, the introduction of an unfunctionalizable comonomer into the polymer backbone can lead to a more heterogeneous distribution of ionic groups. acs.orgfigshare.compsu.edu This results in a decrease in water uptake for a given ion content. acs.orgfigshare.compsu.edu This approach can be used to tune the membrane's properties to achieve a balance between high conductivity and good mechanical stability, as excessive water uptake can lead to swelling and a loss of mechanical strength. nih.gov

Research has shown a strong correlation between water uptake and anion conductivity in these materials. acs.orgfigshare.compsu.edu Interestingly, as the concentration of cations in the membrane decreases due to increased water uptake, the anion conductivity has been observed to increase. acs.orgfigshare.compsu.edu This highlights the critical role of water in promoting rapid anion transport within these AEMs. acs.orgfigshare.compsu.edu The incorporation of hydrophobic segments, such as those derived from 4,4'-biphenol, can interrupt the hydrophilic domains, leading to lower water uptake and swelling ratios compared to their homopolymer counterparts with similar IECs. rsc.org

Table 2: Effect of Ionic Group Distribution on AEM Properties

Ionic Group Distribution Water Uptake (for a given IEC) Anion Conductivity (for a given IEC)
Homogeneous High High

This table summarizes the relationship between the distribution of ionic groups and the resulting membrane properties, demonstrating that a more homogeneous distribution generally leads to higher water uptake and conductivity.

Industrial and Scalable Synthetic Routes to Benzyl Methyl Sulfone

Development of Efficient and Environmentally Benign Methods

Traditional laboratory-scale synthesis of sulfones often involves the oxidation of the corresponding sulfides. For benzyl (B1604629) methyl sulfone, this would typically involve the oxidation of benzyl methyl sulfide (B99878). While effective, many classical oxidation methods utilize stoichiometric amounts of strong oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or excess hydrogen peroxide under harsh conditions. These methods generate significant amounts of waste, posing environmental concerns and increasing purification costs on an industrial scale.

The development of more efficient and environmentally benign methods has focused on catalytic systems that utilize cleaner oxidants and milder reaction conditions.

Key Research Findings:

Catalytic Oxidation: Modern approaches prioritize the use of catalytic amounts of transition metals (such as tungsten, molybdenum, or nickel) to activate greener oxidants like hydrogen peroxide (H₂O₂) or even molecular oxygen (O₂). jk-sci.com These catalytic processes reduce the amount of waste generated compared to stoichiometric reagents. For instance, a nickel-catalyzed reductive coupling combined with an SN2 reaction of benzyl bromides with thiosulfonates has been shown to offer excellent step economy and mild reaction conditions for producing sulfones. organic-chemistry.org

Solvent Choice: The use of environmentally friendly solvents, such as water, or performing reactions under solvent-free conditions is a key aspect of green synthesis. For related sulfone syntheses, reactions in aqueous media have been demonstrated to be effective, reducing the reliance on volatile organic compounds (VOCs). jk-sci.com

Catalyst-Free Methods: Some modern synthetic strategies eliminate the need for metal catalysts altogether, further improving the environmental profile and cost-effectiveness. An efficient, catalyst-free synthesis of vinyl sulfones using commercially available sulfinic acid sodium salts and dibromides highlights a trend towards simpler and more economical processes that could be adapted for benzyl methyl sulfone. organic-chemistry.org

The following table compares traditional and modern environmentally benign approaches to sulfone synthesis.

FeatureTraditional MethodsEnvironmentally Benign Methods
Oxidant Stoichiometric (e.g., m-CPBA, KMnO₄)Catalytic (e.g., H₂O₂, O₂)
Catalyst Often not usedTransition metals (e.g., Ni, W, Mo) or catalyst-free
Solvents Chlorinated solvents (e.g., DCM, Chloroform)Water, ionic liquids, or solvent-free
Byproducts Significant organic or inorganic wastePrimarily water or other benign molecules
Efficiency Variable, often requires excess reagentsHigh, with better atom economy and selectivity

Continuous Flow and Batch Processes

The choice between a batch or continuous flow process is critical for the industrial synthesis of this compound. The oxidation of sulfides to sulfones is a highly exothermic reaction, which presents significant safety and control challenges in large-scale batch reactors. figshare.com

Batch Processes: In a traditional batch process, all reactants are loaded into a large vessel, and the reaction proceeds over time. For exothermic reactions, managing the heat generated is a primary concern. Inadequate heat dissipation can lead to thermal runaways, posing serious safety risks. figshare.com Scaling up a batch process is not linear; as the reactor volume increases, the surface-area-to-volume ratio decreases, making heat transfer less efficient. This often necessitates longer reaction times, the use of dilute solutions, or complex cooling systems, which can negatively impact productivity and cost.

Continuous Flow Processes: Continuous flow chemistry offers a compelling alternative for sulfone synthesis. umontreal.ca In this approach, reactants are continuously pumped through a network of tubes or microreactors where the reaction occurs. rsc.org This methodology has been successfully applied to the synthesis of methyl sulfone (MSM), a closely related compound, demonstrating its significant advantages. figshare.com

Enhanced Safety: Microreactors have a very high surface-area-to-volume ratio, allowing for extremely efficient heat exchange. researchgate.net This mitigates the risk of thermal runaways associated with exothermic oxidation reactions. figshare.com

Improved Efficiency and Yield: The precise control over reaction parameters (temperature, pressure, residence time) in a flow system allows for the optimization of reaction conditions to maximize yield and minimize byproduct formation. figshare.com Studies on MSM synthesis in microchannel reactors achieved yields of up to 95.3%. figshare.com

Scalability: Scaling up a continuous flow process involves running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often simpler and safer than increasing the size of a batch reactor. umontreal.ca An industrialized microchannel reactor for MSM production demonstrated an average annual time yield of 18.36 tons. figshare.com

The table below summarizes the key differences between batch and continuous flow processes for sulfone synthesis.

ParameterBatch ProcessContinuous Flow Process
Heat Transfer Poor (low surface-area-to-volume ratio)Excellent (high surface-area-to-volume ratio)
Safety Higher risk of thermal runawayInherently safer for exothermic reactions figshare.com
Scalability Complex and non-linearSimpler (running longer or numbering-up) umontreal.ca
Process Control Difficult to maintain uniform conditionsPrecise control over temperature and residence time
Product Consistency Potential for batch-to-batch variationHigh consistency and quality
Productivity Often limited by safety and heat transferCan be significantly higher figshare.com

Cost-Effectiveness and Atom Economy

The economic viability of an industrial process is determined by factors including raw material costs, energy consumption, waste disposal, and process efficiency. Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com

Atom Economy Calculation: The percent atom economy is calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 buecher.de

Consider two plausible synthetic routes to this compound:

Oxidation of Benzyl Methyl Sulfide: C₈H₁₀S + 2 H₂O₂ → C₈H₁₀O₂S + 2 H₂O In this route, the only byproduct is water, leading to a high atom economy.

Nucleophilic Substitution: CH₃SO₂Na (Sodium methanesulfinate) + C₇H₇Br (Benzyl bromide) → C₈H₁₀O₂S + NaBr This route generates sodium bromide as a byproduct, which has a higher molecular weight than water, resulting in a lower atom economy.

The following table provides a detailed atom economy analysis for these two routes.

ReactionReactantsM.W. of Reactants ( g/mol )Desired ProductM.W. of Product ( g/mol )Byproducts% Atom Economy
Oxidation Benzyl methyl sulfide (C₈H₁₀S) + Hydrogen peroxide (2 H₂O₂)138.23 + 2(34.01) = 206.25This compound (C₈H₁₀O₂S)170.232 H₂O82.5%
Substitution Sodium methanesulfinate (B1228633) (CH₃SO₂Na) + Benzyl bromide (C₇H₇Br)102.09 + 171.04 = 273.13This compound (C₈H₁₀O₂S)170.23NaBr62.3%

The oxidation route has a superior atom economy, and hydrogen peroxide is a relatively inexpensive and clean oxidant. However, the reaction may require a catalyst and careful thermal management, especially on a large scale.

The substitution route has a lower atom economy and generates a salt byproduct that must be disposed of. However, the starting materials may be readily available, and the reaction conditions could potentially be milder and easier to control than a powerful oxidation.

Implementing continuous flow technology can significantly enhance cost-effectiveness. Although the initial capital investment for microreactors may be higher, the operational savings from improved safety, higher yields, reduced waste, and potential for automation can make it a more economical choice for large-scale production in the long term. figshare.com

Q & A

Q. What are the common synthetic routes for benzyl methyl sulfone, and how can reaction conditions be optimized?

this compound is typically synthesized via oxidation of benzyl methyl sulfide using agents like hydrogen peroxide or ozone. Alternative routes include nucleophilic substitution, such as reacting 4-methylbenzyl halides with sodium sulfinates under basic conditions. Optimization involves controlling pH (near neutrality), temperature (60–80°C), and solvent polarity (e.g., aqueous ethanol) to maximize yield and minimize side products like over-oxidized sulfoxides .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key methods include:

  • NMR spectroscopy : Confirm structure via characteristic sulfone group signals (e.g., 1^1H NMR: δ 3.0–3.5 ppm for methyl-sulfonyl; 13^13C NMR: δ 40–50 ppm for sulfonyl carbon).
  • Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]+^+ at m/z 170.06 for C8_8H10_{10}O2_2S).
  • HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 220–260 nm. Ensure full disclosure of experimental parameters (solvent, column type) for reproducibility .

Advanced Research Questions

Q. How does the sulfone group influence the electronic and steric properties of this compound in substitution reactions?

The sulfone group is strongly electron-withdrawing, activating the aromatic ring toward nucleophilic attack at meta positions while deactivating ortho/para sites. Steric hindrance from the methyl group directs electrophiles to less hindered positions. Methodologically, kinetic studies (e.g., Hammett plots) and DFT calculations can quantify these effects .

Q. What contradictions exist in the thermal decomposition pathways of this compound derivatives, and how can they be resolved?

Studies on benzyl diazo sulfones reveal solvent-dependent mechanisms:

  • In benzene, chain reactions produce benzaldehyde phenylhydrazone via radical intermediates (detected via NMR and radical scavengers like Koelsch’s reagent).
  • In diphenylmethane, termination products dominate due to reduced chain length. Resolve contradictions by repeating experiments with controlled radical traps and isotopic labeling (e.g., 13^{13}C tracking) .

Q. How can computational chemistry predict the reactivity of this compound in novel reaction environments?

Thermodynamic data (e.g., ΔrH° = 216 kJ/mol for lithium ion clustering) from gas-phase studies inform reaction enthalpy calculations. Molecular dynamics simulations using software like Gaussian or ORCA can model solvent effects (polar vs. nonpolar) and predict regioselectivity in electrophilic substitutions .

Q. What strategies mitigate side reactions during this compound synthesis?

  • Solvent selection : Use dipolar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce hydrolysis.
  • Catalyst optimization : Employ transition-metal catalysts (e.g., Pd/C) for selective oxidation of sulfides to sulfones.
  • Additives : Introduce radical inhibitors (e.g., BHT) to suppress unwanted radical chain reactions. Comparative methodology tables from sulfone synthesis studies guide condition selection .

Experimental Design & Data Analysis

Q. How do solvent choices affect reaction outcomes in this compound synthesis?

Solvent polarity directly impacts reaction kinetics and product distribution. For example:

  • Polar solvents (e.g., ethanol) : Accelerate oxidation but risk over-oxidation to sulfonic acids.
  • Nonpolar solvents (e.g., benzene) : Favor radical-mediated pathways, as seen in thermal decomposition studies. Design experiments with solvent polarity indexes and monitor via in-situ IR spectroscopy to track intermediate formation .

Q. What analytical techniques are critical for resolving conflicting data in sulfone reactivity studies?

  • Isothermal titration calorimetry (ITC) : Quantify binding affinities in host-guest systems.
  • X-ray crystallography : Resolve steric clashes in crystal structures.
  • High-resolution mass spectrometry (HRMS) : Differentiate isobaric intermediates. Cross-validate results with independent methods (e.g., NMR and HPLC) to confirm reproducibility .

Safety & Handling in Academic Settings

(Note: Focused on lab practices, not commercial aspects)

Q. What precautions are essential when handling this compound in radical-involved reactions?

  • Use inert atmospheres (N2_2/Ar) to prevent unintended radical chain propagation.
  • Store sulfones in amber vials at ≤4°C to avoid light-/heat-induced decomposition.
  • Refer to safety data sheets (SDS) for PPE guidelines (e.g., nitrile gloves, fume hoods) .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl methyl sulfone
Reactant of Route 2
Reactant of Route 2
Benzyl methyl sulfone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.